N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound “N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a pyrazole ring, a phenyl ring, and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the methanesulfonamide group could potentially be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing and characterizing compounds related to "N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" and its derivatives. For instance, a study focused on the clean and high-yield synthesis of furylmethane derivatives using a two-phase system over -SO3H functionalized ionic liquids, demonstrating the effectiveness of such systems in suppressing polymer formation and enhancing yield (Shinde & Rode, 2017). Similarly, synthesis and characterization efforts have been applied to furan sulfonylhydrazones, showing their potential in inhibiting carbonic anhydrase enzymes (Gündüzalp et al., 2016).
Catalytic Applications
Several studies have explored the catalytic properties of related compounds. For example, borinic acid-catalyzed reactions have been utilized for stereo- and regioselective couplings of glycosyl methanesulfonates, highlighting the versatility of these catalysts in organic synthesis (D’Angelo & Taylor, 2016). Another study demonstrated the catalytic behavior of (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands in the transfer hydrogenation of ketones, providing insights into the influence of ligand structure on catalytic activity (Carrión et al., 2007).
Biological Applications
Research into the biological applications of these compounds has shown promising results in various areas. For instance, microwave-assisted synthesis of novel pyrazoline derivatives exhibited potent anti-inflammatory and antibacterial activities, suggesting the potential of these compounds in pharmaceutical applications (Ravula et al., 2016). Additionally, chiral phosphine-catalyzed reactions have been employed to construct gamma-butenolides, further demonstrating the versatility of these compounds in organic synthesis and potential therapeutic applications (Jiang, Shi, & Shi, 2008).
Corrosion Inhibition
Compounds related to "this compound" have also been studied for their corrosion inhibition properties. A study on mild steel in 1 M HCl medium demonstrated that quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides act as effective corrosion inhibitors, highlighting the application of these compounds in protecting metal surfaces from corrosion (Olasunkanmi et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-5-4-10-24-16)11-14(18-20)12-6-8-13(9-7-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGLMPBOLECNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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